Selenolo[3,4-b]selenophene
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Overview
Description
Selenolo[3,4-b]selenophene is a unique organoselenium compound characterized by its fused ring structure containing selenium atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of selenolo[3,4-b]selenophene typically involves the cyclization of appropriate precursors containing selenium. One common method is the intramolecular cyclization of acyclic precursors containing selenium-based nucleophiles or electrophiles. For instance, the reaction of diynols with selenium reagents can yield selenophenes under specific conditions .
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the general approach involves optimizing the synthetic routes for large-scale production. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Selenolo[3,4-b]selenophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic substitution reactions are common, where electrophiles attack the carbon positions adjacent to the selenium atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitro groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield selenoxides, while substitution reactions can introduce various functional groups into the selenophene ring.
Scientific Research Applications
Selenolo[3,4-b]selenophene has several scientific research applications:
Mechanism of Action
The mechanism of action of selenolo[3,4-b]selenophene involves its interaction with molecular targets and pathways within biological systems. For instance, its anticancer activity is attributed to its ability to induce apoptosis in cancer cells by generating reactive oxygen species and disrupting cellular redox balance . Additionally, its antioxidant properties are linked to its capacity to scavenge free radicals and protect cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
Selenophene: A simpler selenium-containing heterocycle with similar chemical properties.
Benzoselenophene: A fused ring system containing both benzene and selenophene rings.
Selenolopyridine: A compound with a selenophene ring fused to a pyridine ring.
Uniqueness
Selenolo[3,4-b]selenophene is unique due to its specific fused ring structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
250-71-5 |
---|---|
Molecular Formula |
C6H4Se2 |
Molecular Weight |
234.04 g/mol |
IUPAC Name |
selenopheno[2,3-c]selenophene |
InChI |
InChI=1S/C6H4Se2/c1-2-8-6-4-7-3-5(1)6/h1-4H |
InChI Key |
MHILWAUZEGAUGW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C[Se]C2=C[Se]C=C21 |
Origin of Product |
United States |
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